molecular formula C17H20N2O5S2 B12199344 5-{[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

5-{[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

Cat. No.: B12199344
M. Wt: 396.5 g/mol
InChI Key: PASYZGPMWNMCDS-UHFFFAOYSA-N
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Description

5-{[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a thiazole ring, a phenyl group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with a haloketone under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable phenyl derivative and a Lewis acid catalyst.

    Formation of the Ylidene Group: The ylidene group can be formed through a condensation reaction between the thiazole derivative and an appropriate aldehyde or ketone.

    Attachment of the Pentanoic Acid Moiety: The final step involves the coupling of the thiazole-ylidene intermediate with a pentanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl group.

    Reduction: Reduction reactions can occur at the ylidene group, converting it to a saturated derivative.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring and phenyl group.

    Reduction: Saturated derivatives of the ylidene group.

    Substitution: Substituted derivatives at the phenyl group and thiazole ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions due to its unique structure.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of certain diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: It can be used in the development of new agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism of action of 5-{[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1) and benzothiazole.

    Phenyl Derivatives: Compounds with a phenyl group, such as benzene and toluene.

    Pentanoic Acid Derivatives: Compounds with a pentanoic acid moiety, such as valeric acid and its esters.

Uniqueness

The uniqueness of 5-{[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid lies in its combination of structural features, including the thiazole ring, phenyl group, and pentanoic acid moiety. This unique structure allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

5-[[3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H20N2O5S2/c1-11-5-2-3-6-12(11)19-13-9-26(23,24)10-14(13)25-17(19)18-15(20)7-4-8-16(21)22/h2-3,5-6,13-14H,4,7-10H2,1H3,(H,21,22)

InChI Key

PASYZGPMWNMCDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O

Origin of Product

United States

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